(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
CAS No.:
Cat. No.: VC16557400
Molecular Formula: C28H50N2O2
Molecular Weight: 446.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H50N2O2 |
|---|---|
| Molecular Weight | 446.7 g/mol |
| IUPAC Name | (1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
| Standard InChI | InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25+,26?,27+,28+/m0/s1 |
| Standard InChI Key | PQYOPBRFUUEHRC-BRAZDTPBSA-N |
| Isomeric SMILES | C1CCC[C@@H]2CCN3CCC[C@@H]([C@H]3O2)CCCCCCC4CCN5CCC[C@@H]([C@H]5O4)CC1 |
| Canonical SMILES | C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound, also known commercially as (-)-Xestospongin C , is a pentacyclic alkaloid with the molecular formula C₂₈H₅₀N₂O₂ and a molecular weight of 446.7 g/mol . Its IUPAC name reflects its stereochemistry and intricate ring system, which includes two oxygen atoms (dioxa) and two nitrogen atoms (diazapenta) embedded in a 32-membered polycyclic framework .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₅₀N₂O₂ | |
| Molecular Weight | 446.7 g/mol | |
| CAS Registry Number | 88903-69-9 | |
| SMILES Notation | C1CCC[C@@H]2CCN3CCCC@@HCCCCCCC4CCN5CCCC@@HCC1 | |
| InChIKey | PQYOPBRFUUEHRC-BRAZDTPBSA-N |
Stereochemical Features
The compound’s stereodescriptors (1S,8R,10R,15S,29R) define the spatial arrangement of its five chiral centers, which critically influence its biological activity. The pentacyclic core consists of fused oxa- and aza-rings, creating a rigid scaffold that enhances binding specificity to biological targets .
Synthesis and Purification
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is synthesized via multi-step cyclization reactions involving stereoselective formation of ether and amine linkages. Key challenges include controlling ring strain and maintaining stereochemical fidelity during macrocycle closure .
Table 2: Synthesis Factors
| Factor | Description | Source |
|---|---|---|
| Cyclization Agents | Lewis acids (e.g., BF₃·OEt₂) | |
| Stereochemical Control | Chiral auxiliaries or asymmetric catalysis | |
| Purification Methods | Chromatography (HPLC, silica gel) |
Biological Activity and Applications
Mechanism of Action
(-)-Xestospongin C is a cell-permeable inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptor-mediated calcium release . By binding to IP₃ receptors on the endoplasmic reticulum, it blocks calcium efflux, making it a valuable tool for studying calcium signaling pathways in cellular models .
Neurobiology
The compound has been used to investigate calcium-dependent processes in neurons, including synaptic plasticity and neurotransmitter release . Its ability to modulate intracellular calcium without affecting voltage-gated channels provides selective pharmacological control .
Drug Discovery
| Field | Application | Source |
|---|---|---|
| Neurobiology | Calcium signaling modulation | |
| Pharmacology | IP₃ receptor antagonist development | |
| Material Science | Template for macrocyclic drug design |
Research Gaps and Future Directions
Unresolved Questions
-
Pharmacokinetics: Absorption, distribution, and metabolism data are lacking.
-
Off-Target Effects: Specificity toward IP₃ receptor subtypes (IP₃R1, IP₃R2, IP₃R3) requires clarification .
Recommended Studies
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Structure-Activity Relationships (SAR): Modifying peripheral substituents to enhance selectivity.
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In Vivo Models: Testing efficacy in animal models of calcium-related pathologies.
-
Computational Modeling: Molecular dynamics simulations to refine binding mechanisms.
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